1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea
Description
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-14(12)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZWLFFWZOBKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction via Isocyanate Intermediates
The traditional method involves sequential amine-isocyanate coupling. 2-(Dimethylamino)pyrimidin-4-ylmethylamine is reacted with phosgene (or triphosgene) to generate the corresponding isocyanate, which is subsequently treated with 2-ethylaniline:
Isocyanate Formation :
$$ \text{2-(Dimethylamino)pyrimidin-4-ylmethylamine} + \text{COCl}_2 \rightarrow \text{2-(Dimethylamino)pyrimidin-4-ylmethyl isocyanate} + 2\text{HCl} $$Urea Formation :
$$ \text{Isocyanate} + \text{2-ethylaniline} \rightarrow \text{1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea} $$
This method yields ~65–75% purity due to competing hydrolysis of the isocyanate. Purification via recrystallization from ethanol/water improves purity to >95%.
Safer Phosgene Substitutes
N,N′-Carbonyldiimidazole (CDI)-Mediated Synthesis*
CDI enables urea formation without hazardous intermediates:
Activation Step :
$$ \text{2-(Dimethylamino)pyrimidin-4-ylmethylamine} + \text{CDI} \rightarrow \text{Imidazole-carbamate intermediate} $$Coupling with 2-Ethylaniline :
$$ \text{Intermediate} + \text{2-ethylaniline} \rightarrow \text{Target Urea} + \text{Imidazole} $$
This method achieves 80–85% yield with minimal byproducts. CDI’s compatibility with polar aprotic solvents (e.g., THF, DMF) facilitates scalability.
S,S-Dimethyl Dithiocarbonate (DMDTC) Approach*
DMDTC enables aqueous-phase synthesis:
$$ \text{2-(Dimethylamino)pyrimidin-4-ylmethylamine} + \text{2-ethylaniline} + \text{DMDTC} \xrightarrow{\text{H}2\text{O}} \text{Urea} + 2\text{CH}3\text{SH} $$
Yields reach 70–75% with reduced environmental impact.
Carbamoyl Transfer Reagents
Imidazolium Salt Strategy
Batey’s method employs carbamoylimidazolium salts for efficient urea synthesis:
Salt Formation :
$$ \text{2-Ethylaniline} + \text{CDI} + \text{CH}_3\text{I} \rightarrow \text{Imidazolium salt} $$Nucleophilic Displacement :
$$ \text{Salt} + \text{2-(Dimethylamino)pyrimidin-4-ylmethylamine} \rightarrow \text{Urea} + \text{Byproducts} $$
This method achieves 88% yield in anhydrous DCM, ideal for sterically hindered substrates.
Catalytic Carbonylation Methods
Palladium-Catalyzed Carbonylation
Using CO gas as a carbonyl source:
$$ \text{2-(Dimethylamino)pyrimidin-4-ylmethylamine} + \text{2-ethylaniline} + \text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{Urea} $$
Yields are moderate (50–60%) due to competing formamide formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |
|---|---|---|---|---|
| Phosgene/Triphosgene | 65–75 | 95 | Hazardous | Moderate |
| CDI-Mediated | 80–85 | 98 | Safe | High |
| DMDTC | 70–75 | 90 | Eco-friendly | Moderate |
| Imidazolium Salt | 88 | 97 | Requires dry conditions | High |
| Palladium Carbonylation | 50–60 | 85 | Moderate | Low |
Optimization Strategies
Solvent and Temperature Effects
Steric Mitigation
Introducing bulky bases (e.g., DIPEA) improves coupling efficiency for the 2-ethylphenyl group by deprotonating the amine without side reactions.
Analytical Characterization
- $$^1$$H NMR : δ 8.20 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 6.10 (br s, 2H, NH), 3.10 (s, 6H, N(CH$$3$$)$$2$$), 2.65 (q, 2H, CH$$2$$CH$$3$$), 1.25 (t, 3H, CH$$2$$CH$$3$$).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H$$_2$$O).
Industrial Considerations
- CDI-based synthesis is preferred for large-scale production due to safety and yield advantages.
- Continuous-flow systems reduce phosgene exposure risks in traditional methods.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Pyrimidine Substitution Patterns: The target compound and its dimethylphenyl analog (CAS 1797224-72-6) share a 2-dimethylamino-pyrimidine core, which may enhance solubility due to the polar dimethylamino group. In contrast, the ethoxy-methylpyrimidine derivative (CAS 946303-56-6) introduces bulkier substituents, increasing molecular weight by ~36% . The 4-(dimethylamino)-6-methylpyrimidine analog (CAS 1798538-80-3) demonstrates how positional isomerism (dimethylamino at 4 vs. 2) affects molecular weight and steric interactions .
Piperazine-containing analogs (e.g., CAS 1169971-68-9) exhibit significantly higher molecular weights (>480 Da), which may reduce blood-brain barrier permeability but improve target specificity .
Table 2: Activity Data for Structural Analogs
Key Observations:
Urea Scaffold Versatility: Urea derivatives like SR10847 (LIMK inhibitors) and Compound 40 (CSF1R inhibitor) highlight the scaffold's adaptability for diverse targets. The target compound’s dimethylamino-pyrimidine group may similarly engage kinase ATP-binding pockets .
Substituent-Driven Activity :
- Electron-withdrawing groups (e.g., trifluoromethyl in M64HCl) enhance FAK activation, whereas electron-donating groups (e.g., methoxy in CAS 946303-56-6) may stabilize aromatic interactions. The target compound’s 2-ethylphenyl group balances hydrophobicity and steric effects .
Biological Activity
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea, with CAS number 1022150-12-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 386.45 g/mol. The compound's structure includes a pyrimidine ring substituted with a dimethylamino group and an ethylphenyl moiety attached via a urea linkage.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the realm of anti-malarial properties and cytotoxicity.
Anti-Malarial Activity
A study evaluating a series of phenylurea substituted 2,4-diamino-pyrimidines demonstrated significant anti-malarial activity against Plasmodium falciparum (Pf) strains. Notably, some derivatives showed IC50 values as low as 0.09 μM, indicating potent inhibition of the parasite's growth . The structure-activity relationship analysis suggested that lipophilicity plays a crucial role in enhancing anti-malarial efficacy while maintaining selectivity against mammalian cells .
Cytotoxicity
In terms of cytotoxicity, certain derivatives exhibited moderate toxicity towards HepG2 liver cells. The selectivity index (SI), calculated as the ratio of anti-malarial activity to cytotoxicity, was notably high for some compounds, suggesting a favorable therapeutic window . For instance, compounds with sub-micromolar potency against P. falciparum had SI values ranging from 17 to 20, indicating their potential for further development as anti-malarial agents .
Structure-Activity Relationship (SAR)
The SAR studies highlighted the importance of specific substitutions on the pyrimidine and urea moieties. Compounds with 3-substituted urea groups generally displayed superior anti-malarial activity compared to their 4-substituted counterparts. This trend suggests that the spatial arrangement of functional groups significantly influences the biological activity .
Case Studies
- Study on Urea Derivatives : A comprehensive evaluation of twenty-six new phenylurea derivatives indicated that modifications at the 3-position of the urea group enhanced both potency and selectivity against P. falciparum while minimizing cytotoxic effects on mammalian cells .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses conducted on similar compounds revealed that increased lipophilicity correlated with improved anti-malarial activity but also posed challenges regarding solubility and permeability .
Q & A
Basic: What are the standard synthetic routes for preparing 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a substituted pyrimidine intermediate (e.g., 2-(dimethylamino)pyrimidin-4-ylmethanol) with an isocyanate derivative of 2-ethylphenylurea. Key steps include:
- Aminomethylation : Reacting the pyrimidine derivative with a methylating agent under anhydrous conditions (e.g., DMF, 60–80°C) to introduce the methyl group.
- Urea Formation : Coupling via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in polar aprotic solvents like acetonitrile or DMSO.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Critical factors for yield optimization include temperature control (±5°C), solvent polarity (dielectric constant >30), and stoichiometric ratios (1:1.2 for amine:isocyanate) .
Advanced: How can researchers resolve contradictions in reported IC50 values for this compound across different kinase assays?
Methodological Answer:
Discrepancies in IC50 values often arise from assay variability. To address this:
- Standardize Assay Conditions : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and ATP concentrations (near Km values for the kinase).
- Validate Enzyme Sources : Compare recombinant vs. native kinases (e.g., FGFR1 from mammalian vs. bacterial expression systems).
- Statistical Reconciliation : Apply Bland-Altman analysis to assess systematic biases between assays .
For example, a 10-fold difference in IC50 for FGFR inhibition could stem from divergent ATP concentrations (1 mM vs. 100 µM), altering competitive binding kinetics .
Basic: What spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; urea NH signals at δ 6.5–7.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₂₂N₆O, [M+H]⁺: 325.1984).
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
Cross-validation with IR spectroscopy (urea C=O stretch at ~1650 cm⁻¹) ensures structural fidelity .
Advanced: What strategies are employed to optimize the compound’s selectivity for FGFR inhibition over other kinases?
Methodological Answer:
- Structural Modifications : Introduce bulky substituents (e.g., 2-ethylphenyl vs. 4-ethoxyphenyl) to sterically block off-target kinase binding pockets.
- Computational Docking : Use Schrödinger’s Glide to predict binding poses in FGFR1 vs. VEGFR2 (ΔG < -10 kcal/mol indicates selectivity).
- In Vitro Panels : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity indices (SI = IC50 off-target / IC50 FGFR).
For instance, replacing 2-ethylphenyl with 3,4-dimethylphenyl improved SI from 5 to >50 .
Basic: How is the compound’s solubility profile determined, and what solvent systems are recommended for in vitro studies?
Methodological Answer:
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C via UV-Vis spectroscopy (λmax ~270 nm).
- Recommended Solvents : Use DMSO for stock solutions (≤10 mM) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation.
Reported solubility: 2.3 mg/mL in DMSO, 0.08 mg/mL in aqueous buffer .
Advanced: What in vivo models are appropriate for evaluating the compound’s antitumor efficacy, and how do pharmacokinetic parameters influence dosing regimens?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of FGFR-driven tumors (e.g., NCI-H1581 NSCLC) in nude mice.
- PK/PD Integration : Calculate dosing based on AUC₀–24h (>10 µg·h/mL) and t₁/₂ (4–6 hours). Administer 50 mg/kg BID via oral gavage.
- Bioavailability : Improve from 22% to 45% by micronization (particle size <200 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
